molecular formula C12H18O2 B099945 4-Hexyloxyphenol CAS No. 18979-55-0

4-Hexyloxyphenol

Cat. No. B099945
CAS RN: 18979-55-0
M. Wt: 194.27 g/mol
InChI Key: XIIIHRLCKLSYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05082587

Procedure details

Sodium hydride (2.4 g, 0.1 mol) was suspended in 150 mL dry glyme. Monobenzylhydroquinone (20.0 g, 0.1 mol) was dissolved in 250 mL dry glyme and added dropwise to the sodium hydride suspension with stirring under nitrogen at room temperature. 1-Bromohexane (16.5 g, 0.1 mol) was added dropwise and the reaction mixture was refluxed for 1 day. The reaction product was cooled and the glyme removed under reduced pressure. The residue was dissolved in 300 mL 1:1 ethanol-ethyl acetate and catalytically hydrogenated using 2 g 10% Pd on C and a hydrogen pressure of 500 kPa at room temperature for 4 hours. The catalyst was removed by filtration and the solvent was removed from the filtrate under reduced pressure. The crude product residue was recrystallized from aqueous ethanol to yield 15 g 4-hexyloxyphenol.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.5 g
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].C([C:10]1[CH:16]=[C:15]([OH:17])[CH:14]=[CH:13][C:11]=1[OH:12])C1C=CC=CC=1.Br[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>C(COC)OC>[CH2:19]([O:12][C:11]1[CH:10]=[CH:16][C:15]([OH:17])=[CH:14][CH:13]=1)[CH2:20][CH2:21][CH2:22][CH2:23][CH3:24] |f:0.1|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1=C(O)C=CC(=C1)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(OC)COC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
16.5 g
Type
reactant
Smiles
BrCCCCCC
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(OC)COC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring under nitrogen at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 1 day
Duration
1 d
TEMPERATURE
Type
TEMPERATURE
Details
The reaction product was cooled
CUSTOM
Type
CUSTOM
Details
the glyme removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 300 mL 1:1 ethanol-ethyl acetate
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product residue was recrystallized from aqueous ethanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CCCCC)OC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.